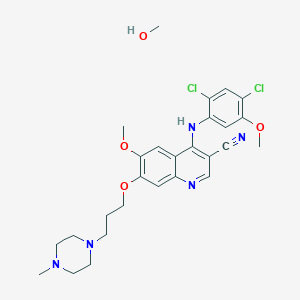
Methyl 4-methyl-6-phenylhexa-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methyl-6-phenylhexa-2,4-dienoate is an organic compound with the molecular formula C14H14O2 It is a derivative of hexa-2,4-dienoic acid, featuring a methyl ester group at the 4th position and a phenyl group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-6-phenylhexa-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is to react 4-methyl-6-phenylhexa-2,4-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 4-methyl-6-phenylhexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Methyl 4-methyl-6-phenylhexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of Methyl 4-methyl-6-phenylhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of conjugated double bonds and aromatic rings in its structure allows it to participate in various biochemical interactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Methyl sorbate: A related compound with a similar structure but lacking the phenyl group.
Methyl cinnamate: Another ester with a phenyl group but differing in the position of the double bonds.
Uniqueness
Methyl 4-methyl-6-phenylhexa-2,4-dienoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its combination of a conjugated diene system and a phenyl ring makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
921617-40-5 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
methyl 4-methyl-6-phenylhexa-2,4-dienoate |
InChI |
InChI=1S/C14H16O2/c1-12(9-11-14(15)16-2)8-10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
InChIキー |
NYLUXOXEDUCWQA-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=CC=CC=C1)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)





![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)


![12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione](/img/structure/B15173089.png)

![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
